Anthranilic acid, N-(o-aminophenyl)-

Übersicht

Beschreibung

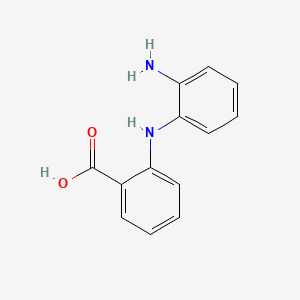

Anthranilic acid, N-(o-aminophenyl)-, also known as 2-aminobenzoic acid, is an aromatic acid with the molecular formula C7H7NO2. It consists of a benzene ring substituted with a carboxylic acid and an amine group in the ortho position. This compound is amphoteric, meaning it contains both acidic and basic functional groups. It is a white solid when pure, although commercial samples may appear yellow .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Anthranilic acid can be synthesized through several methods. One common method involves the reduction of phthalimide with sodium hypochlorite, followed by hydrolysis. Another method includes the reaction of phthalic anhydride with ammonia, followed by hydrolysis .

Industrial Production Methods: In industrial settings, anthranilic acid is often produced by the alkaline hydrolysis of phthalimide. This process involves heating phthalimide with sodium hydroxide, followed by acidification to yield anthranilic acid .

Analyse Chemischer Reaktionen

Types of Reactions: Anthranilic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline derivatives.

Reduction: Reduction of anthranilic acid can yield 2-aminobenzyl alcohol.

Substitution: It can undergo diazotization to form diazonium salts, which can further react to form various aromatic compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Diazotization is typically carried out using sodium nitrite and hydrochloric acid.

Major Products Formed:

Oxidation: Quinoline derivatives.

Reduction: 2-aminobenzyl alcohol.

Substitution: Various aromatic compounds, including azo dyes.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Versatile Monomer

Anthranilic acid serves as a versatile precursor in the synthesis of various bioactive compounds. It is used in the production of polymers and nanomaterials through different polymerization techniques, including chemical and electrochemical methods. For instance, anthranilic acid can be polymerized to form polyanthranilic acid (PAA), which has applications in electronics and sensor technology.

Table 1: Polymerization Methods and Applications

| Method | Description | Applications |

|---|---|---|

| Chemical Polymerization | Utilizes oxidants like ammonium persulfate (APS) | Production of conductive polymers |

| Electrochemical Polymerization | Involves applying electric current to initiate polymerization | Development of sensors and memory devices |

Pharmaceutical Applications

Therapeutic Potential

Anthranilic acid derivatives have been investigated for their potential therapeutic effects, particularly as modulators of voltage-dependent potassium channels. These compounds may be useful in treating conditions such as anxiety, bipolar disorder, and migraines. For example, N-phenyl anthranilic acid derivatives have shown promise in preclinical studies for their neuroprotective properties.

Case Study: Voltage-Dependent Potassium Channel Modulation

A study demonstrated that specific anthranilic acid derivatives could effectively open or block voltage-dependent potassium channels, providing insights into their potential use in treating neurological disorders .

Nanomaterials and Nanocomposites

Applications in Nanotechnology

Anthranilic acid has been employed in the synthesis of nanocomposites, particularly those involving metal oxides. These composites are significant in photocatalysis and energy storage applications. For instance, anthranilic-acid-capped iron oxide nanoparticles have been developed for environmental remediation processes.

Table 2: Nanocomposite Applications

| Nanocomposite Type | Composition | Application Area |

|---|---|---|

| Iron Oxide Nanoparticles | Fe3O4 with anthranilic acid | Photocatalysis and environmental cleanup |

| Conductive Polymers | Polyanthranilic acid (PAA) | Electronics and sensor technology |

Biosensing Applications

Electrochemical Sensors

Anthranilic acid has been utilized in the development of electrochemical biosensors. These sensors leverage the redox properties of anthranilic acid to detect various biomolecules. For example, PAA films have been used as a support matrix for enzyme immobilization, enhancing the sensitivity and selectivity of glucose sensors.

Case Study: Glucose Detection Sensor

Research highlighted a glucose detection system using PAA films that demonstrated excellent performance in human serum samples due to its ability to minimize interference from common anionic species .

Environmental Applications

Anthranilic acid derivatives have shown potential in environmental applications such as wastewater treatment and pollutant degradation. Their ability to form complexes with metal ions enhances their utility in capturing heavy metals from contaminated water sources.

Wirkmechanismus

Anthranilic acid exerts its effects through various mechanisms:

Molecular Targets: It acts on enzymes such as L-amino-acid oxidase and D-amino-acid oxidase, which are involved in amino acid metabolism.

Pathways Involved: It is a key intermediate in the biosynthesis of tryptophan via the Kynurenine pathway.

Vergleich Mit ähnlichen Verbindungen

Benzoic Acid: Similar structure but lacks the amine group.

Salicylic Acid: Similar structure but has a hydroxyl group instead of an amine group.

P-Aminobenzoic Acid: Similar structure but the amine group is in the para position.

Uniqueness: Anthranilic acid is unique due to its ortho-substituted amine and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

Anthranilic acid, particularly its derivative N-(o-aminophenyl)-, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Anthranilic Acid

Anthranilic acid (2-aminobenzoic acid) is a naturally occurring compound that serves as a precursor for various bioactive molecules. Its derivatives have been extensively studied for their pharmacological properties, which include antimicrobial, anti-inflammatory, analgesic, and anticancer activities .

Biological Activities

1. Antimicrobial Activity

Anthranilic acid derivatives exhibit potent antibacterial and antifungal properties. For instance, sulfonamide analogs of anthranilic acid demonstrated selective antifungal activity against Candida albicans, inhibiting growth by 25-50% at low concentrations (4 μg/mL) . Additionally, certain anthranilic acid derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

Several studies have reported the anticancer potential of anthranilic acid derivatives. For example, N-phenyl anthranilic acid analogs were identified as beta-amyloid aggregation inhibitors, which is crucial in Alzheimer's disease pathology . Furthermore, anthranilamide derivatives exhibited significant cytotoxic effects against various cancer cell lines, including human lung cancer (A549) and cervical cancer (HeLa), with IC50 values indicating potent activity .

3. Anti-inflammatory and Analgesic Effects

Anthranilic acid and its derivatives have been recognized for their anti-inflammatory properties. They are involved in modulating biochemical pathways related to inflammation and pain . Compounds derived from anthranilic acid have been utilized in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationships (SAR)

The biological activity of anthranilic acid derivatives is highly dependent on their molecular structure. For example:

| Compound | Substituent | Activity | IC50 Value |

|---|---|---|---|

| 6 | NO₂ | Cytotoxicity against MOLT-3 cells | Not specified |

| 8 | OCH₃ | Antioxidative activity (SOD) | 15.7% NBT inhibition at 300 μg/mL |

| 5 | Cl | Antifungal activity against C. albicans | 25-50% inhibition at 4 μg/mL |

The presence of electron-withdrawing groups has been correlated with increased cytotoxicity and antimicrobial efficacy in various studies .

Case Studies

- Beta-Amyloid Inhibition : A study synthesized a series of N-phenyl anthranilic acids to evaluate their ability to inhibit beta-amyloid aggregation, a hallmark of Alzheimer's disease. The findings indicated that specific analogs could effectively reduce aggregation in vitro, suggesting potential therapeutic applications in neurodegenerative diseases .

- Antifungal Activity : Research on sulfonamide analogs demonstrated that compounds with electron-withdrawing substituents showed enhanced antifungal properties against C. albicans. This study provided insights into the structure-activity relationship that could guide future drug design .

- Anticancer Properties : A novel series of anthranilamide derivatives was evaluated for antiproliferative activity against human colon carcinoma (HCT-116) and breast adenocarcinoma (MDA-MB-231) cell lines. One compound exhibited significant inhibition with IC50 values lower than those of standard chemotherapeutics like fluorouracil .

Eigenschaften

IUPAC Name |

2-(2-aminoanilino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,14H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGNITNPTLTGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60182058 | |

| Record name | Anthranilic acid, N-(o-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27696-24-8 | |

| Record name | 2-[(2-Aminophenyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27696-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthranilic acid, N-(o-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-(o-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.